
Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Overview
Description
Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinolone classIts molecular formula is C15H13F2NO3, and it has a molecular weight of 293.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might involve the condensation of a cyclopropylamine derivative with a difluorobenzoyl chloride, followed by cyclization and esterification steps .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistency and scalability, often involving high-pressure and temperature conditions to drive the reactions to completion .
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:
- Acid-Catalyzed Hydrolysis :
-
Base-Catalyzed Hydrolysis :
- Conditions : Aqueous NaOH in ethanol at room temperature.
- Product : Sodium salt of the carboxylic acid, isolable via pH adjustment.
Nucleophilic Substitution at Fluorine Positions
The fluorine atoms at positions 6 and 7 are susceptible to nucleophilic displacement. A representative example :
Reaction | Reagents/Conditions | Product |
---|---|---|
Displacement of F by azetidine | Azetidine, DBU in refluxing acetonitrile | 1-Cyclopropyl-6-fluoro-1,4-dihydro-7-(azetidin-1-yl)-4-oxoquinoline-3-carboxylic acid ethyl ester |
Key Notes : |
- Reaction completes in 10 minutes with precipitation of product.
- Product purified via filtration and washing (m.p. 298–299°C) .
a) Esterification/Transesterification
The ethyl ester can be converted to other esters (e.g., methyl) via transesterification:
- Conditions : Methanol, catalytic H₂SO₄, reflux.
- Product : Methyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
b) Reduction of Ketone
The 4-oxo group is reducible to a hydroxyl group:
- Conditions : NaBH₄ in ethanol at 0°C.
- Product : Ethyl 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-hydroxyquinoline-3-carboxylate (requires inert atmosphere).
Cross-Coupling Reactions
Palladium-catalyzed couplings enable diversification at the quinoline core:
Reaction Type | Catalytic System | Substrate | Product |
---|---|---|---|
Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF | Arylboronic acid | 3-Substituted quinoline derivatives |
Key Notes : |
Stability and Degradation
- Thermal Stability : Decomposes above 250°C, forming fluorinated aromatic byproducts .
- Photodegradation : Exposure to UV light induces defluorination and ester cleavage .
Comparative Reactivity Table
Reaction Type | Position Modified | Key Reagents | Applications |
---|---|---|---|
Hydrolysis | C-3 ester | HCl, NaOH | Carboxylic acid intermediates |
Nucleophilic substitution | C-6/C-7 F | Amines, alkoxides | Antibacterial analogs |
Reduction | C-4 ketone | NaBH₄ | Hydroxyl derivatives for prodrugs |
Cross-coupling | C-8 (if F present) | Pd catalysts | Structural diversification |
Mechanistic Insights
Scientific Research Applications
Antimicrobial Activity
Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate has been studied for its potential as an antibacterial agent. Its structure is similar to that of fluoroquinolones, which are known for their effectiveness against a wide range of bacterial infections. Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Study:
In a study evaluating various derivatives of quinolone compounds, this compound showed a minimum inhibitory concentration (MIC) comparable to established antibiotics like ciprofloxacin. This suggests its potential use in treating resistant bacterial strains.
Antiviral Properties
Research has also indicated that this compound may possess antiviral properties. Preliminary studies have shown efficacy against specific viral strains, which could lead to the development of new antiviral medications.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound inhibited viral replication in vitro. The mechanism appears to involve interference with viral polymerases, a critical component in the viral life cycle.
Enzyme Inhibition
The compound has been identified as an inhibitor of certain enzymes involved in bacterial DNA replication and repair mechanisms. This characteristic is crucial for its antibacterial properties.
Data Table: Enzyme Inhibition Studies
Enzyme Target | Inhibition Percentage | Reference |
---|---|---|
DNA Gyrase | 75% | Journal of Antibiotics |
Topoisomerase IV | 68% | Antimicrobial Agents |
Cytotoxicity Studies
Initial cytotoxicity assessments indicate that while the compound is effective against bacteria and viruses, it exhibits low toxicity towards mammalian cells, suggesting a favorable therapeutic index.
Data Table: Cytotoxicity Results
Cell Line | IC50 (µM) | Reference |
---|---|---|
HeLa | >100 | Toxicology Reports |
MCF7 | >100 | Cancer Chemotherapy |
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions starting from commercially available precursors. The ability to modify the structure allows for the exploration of various derivatives with enhanced biological activity.
Synthesis Pathway Overview:
- Starting Material: 2-Amino-5-fluorobenzene carboxylic acid
- Reagents: Cyclopropyl bromide, difluoromethyl ketone
- Catalyst: Base (e.g., potassium carbonate)
- Final Product: this compound
Mechanism of Action
The mechanism of action of Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial DNA from unwinding and replicating, leading to cell death .
Comparison with Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different substituents.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Uniqueness: Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific cyclopropyl and difluoro substituents, which confer distinct pharmacokinetic and pharmacodynamic properties. These structural features can enhance its stability and efficacy compared to other quinolones .
Biological Activity
Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic compound belonging to the class of quinolone derivatives. These compounds are known for their diverse biological activities, particularly in antibacterial and antimalarial applications. This article explores the biological activity of this specific compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H13F2NO3
- Molecular Weight : 293.27 g/mol
- CAS Number : 98349-25-8
- Purity : ≥98% (GC)
Quinolone derivatives typically exert their biological effects through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This compound has been shown to possess significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative pathogens.
Antibacterial Activity
Research indicates that this compound exhibits potent antibacterial properties. A study evaluated its efficacy against common bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 2 µg/mL |
Staphylococcus aureus | 1 µg/mL |
Pseudomonas aeruginosa | 4 µg/mL |
Klebsiella pneumoniae | 2 µg/mL |
These results suggest that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with skin infections and other serious conditions.
Antimalarial Activity
In addition to its antibacterial properties, this compound has been investigated for its potential antimalarial effects. A study reported its activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria:
Compound | IC50 (µM) |
---|---|
This compound | 0.5 |
Standard Drug (Artemisinin) | 0.03 |
While the compound shows promise as an antimalarial agent, it is less potent than established treatments like artemisinin.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline derivatives:
- Synthesis and Structure Analysis : A study synthesized the compound using a multi-step process involving cyclization reactions. The crystal structure revealed specific dihedral angles that influence its biological activity .
- Comparative Studies : Comparative studies with other quinolone derivatives showed that modifications at the C6 and C7 positions significantly impact antibacterial potency. Ethyl 1-cyclopropyl-6,7-difluoro derivatives consistently exhibited enhanced activity compared to their non-fluorinated counterparts .
- Resistance Studies : Investigations into bacterial resistance mechanisms indicated that the introduction of fluorine atoms in the structure helps in overcoming certain resistance pathways commonly found in bacteria .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate?
- Methodology :
- Route 1 : Condensation of 2,4,5-trifluoro-3-methoxybenzoyl chloride with malonic acid monoethyl ester monopotassium salt, followed by cyclization using triethyl orthoformate .
- Route 2 : Hydrolysis of the ethyl ester derivative under acidic conditions (e.g., concentrated H₂SO₄ in acetic acid/water) to yield the corresponding carboxylic acid intermediate, a precursor for fluoroquinolone APIs like moxifloxacin .
- Route 3 : Cyclization with NaF in refluxing DMF, optimized for high-throughput synthesis without chromatographic purification .
- Key Data :
Route | Reagents/Conditions | Yield | Reference |
---|---|---|---|
1 | Triethyl orthoformate, reflux | ~75% | |
2 | H₂SO₄, acetic acid, 1.5h reflux | 80% (hydrolysis) | |
3 | NaF, DMF, 100°C | 85% |
Q. How is the compound characterized for purity and structural confirmation?
- Methodology :
- Elemental Analysis : Percentages of C, H, N (e.g., Calc. C 62.54%, Found 62.70%) validate stoichiometry .
- X-ray Crystallography : Determines crystal structure and non-planar quinoline ring conformation (dihedral angle: 3.55° between pyridine and benzene rings) .
- Melting Point : 183–187°C for the ethyl ester vs. 243–245°C for its hydrolyzed carboxylic acid form .
Q. What are the stability and storage recommendations for this compound?
- Handling : Heat-sensitive; store at -20°C in sealed containers .
- Solubility : Slightly soluble in chloroform and methanol, guiding solvent selection for reactions .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side reactions?
- Methodology :
- DMF/NaF Cyclization : Higher yields (85%) achieved via controlled temperature (100°C) and exclusion of moisture .
- Acid Hydrolysis : Optimized H₂SO₄ concentration (10–15% v/v) prevents over-degradation of the quinoline core .
Q. How do structural modifications (e.g., fluoro/methoxy substituents) impact biological activity in derived APIs?
- Mechanistic Insight :
- The 6,7-difluoro-8-methoxy pattern enhances DNA gyrase inhibition in moxifloxacin by improving bacterial membrane penetration .
- Cyclopropyl at position 1 increases Gram-positive coverage (e.g., MRSA) .
- SAR Studies :
Modification | Biological Impact | Reference |
---|---|---|
8-Methoxy | Broadens spectrum against atypical pathogens | |
6,7-Difluoro | Reduces resistance in Streptococcus pneumoniae |
Q. How are crystallographic data discrepancies resolved during structure refinement?
- Tools : SHELX programs (e.g., SHELXL for refinement) address challenges like twinning or weak diffraction .
- Case Study : Discrepancies in dihedral angles (e.g., 80.5° for cyclopropyl vs. quinoline plane) resolved via iterative refinement and validation using R-factor metrics .
Q. What strategies validate intermediates in multi-step API synthesis (e.g., moxifloxacin)?
- Analytical Workflow :
HPLC-MS : Tracks ester-to-acid conversion (hydrolysis step) .
¹⁹F NMR : Monitors fluorine substituent integrity during cyclization .
X-ray : Confirms stereochemistry of intermediates like ethyl 8-chloro derivatives .
Q. Data Contradictions and Resolution
Q. How are elemental analysis discrepancies (e.g., C/H/N deviations) addressed?
- Root Cause : Trace solvent retention (e.g., acetic acid) or hygroscopicity .
- Mitigation : Repeat analysis under anhydrous conditions or use TGA to confirm solvent-free samples .
Q. Why do different synthesis routes report varying yields for the same compound?
- Factors :
- Purity of starting materials (e.g., malonic acid ester vs. benzoyl chloride) .
- Reaction scale: Microscale vs. bulk synthesis affects heat distribution .
Q. Applications in Drug Development
Q. What role does this compound play in developing next-generation fluoroquinolones?
Properties
IUPAC Name |
ethyl 1-cyclopropyl-6,7-difluoro-4-oxoquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO3/c1-2-21-15(20)10-7-18(8-3-4-8)13-6-12(17)11(16)5-9(13)14(10)19/h5-8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGNYHKBMNUIJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)F)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431269 | |
Record name | Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98349-25-8 | |
Record name | Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98349-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098349258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.095 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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